Pseudolaric acid F
CAS No.:
Cat. No.: VC1606964
Molecular Formula: C22H26O7
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H26O7 |
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Molecular Weight | 402.4 g/mol |
IUPAC Name | (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-3,11-dioxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |
Standard InChI | InChI=1S/C22H26O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,17H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t17-,20+,21-,22-/m0/s1 |
Standard InChI Key | UBHOILGODYTXTA-MRFLEFCVSA-N |
Isomeric SMILES | CC1=CC[C@@]2([C@H]3CC[C@]2(CC1=O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
SMILES | CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Canonical SMILES | CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Pseudolaric acid F is characterized by a complex tricyclic structure with multiple functional groups. Its systematic IUPAC name is (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-3,11-dioxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid . The molecule contains a distinctive tricyclic core with specific stereochemistry, a carboxylic acid group, and a conjugated diene system. The structure includes:
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A tricyclic core system (oxatricyclo[6.3.2.01,7]tridec-4-ene)
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An acetyloxy group at position 7
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Methyl groups at positions 4 and 9
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A 2-methylpenta-2,4-dienoic acid side chain at position 9
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Two ketone groups at positions 3 and 11
Physical and Chemical Properties
Pseudolaric acid F possesses the following documented physical and chemical properties:
The physical properties of Pseudolaric acid F differ slightly from other members of the pseudolaric acid family. For comparison, Pseudolaric acid B exhibits significant cytotoxicity with IC50 values of approximately 0.9 μmol/L against various cancer cell lines .
Spectroscopic Data
Pseudolaric acid F can be identified and characterized using various spectroscopic methods. Its structural elucidation is typically achieved through:
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NMR spectroscopy (1H and 13C)
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Mass spectrometry
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Infrared spectroscopy
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UV-visible spectroscopy
Specific spectroscopic data in the search results is limited, but the compound can be represented through several structural notations:
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InChI: InChI=1S/C22H26O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,17H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t17-,20+,21-,22-/m0/s1
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SMILES: CC1=CC[C@@]2([C@H]3CC[C@]2(CC1=O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C
Natural Sources
Pseudolaric acid F has been reported to occur naturally in:
These tree species belong to the Pinaceae family and are native to China. Pseudolarix kaempferi Gordon, commonly known as the golden larch, has been used in traditional Chinese medicine for centuries, primarily for its antifungal properties . The compound is extracted from the root bark of these trees, similar to other pseudolaric acids. The extraction typically involves various chromatographic methods to isolate and purify the individual compounds from the complex mixture of diterpenes present in the plant material.
Synthesis Approaches
Research on the synthesis of Pseudolaric acid F has focused primarily on developing methods to construct its complex tricyclic core. A notable synthetic approach employs domino enyne metathesis, specifically ring-opening ring-closing metathesis strategy, for the synthesis of fused carbocycles that serve as the foundation for the Pseudolaric acid F structure .
This approach has demonstrated utility in generating:
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[n–7] fused carbocycles
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Skeletally diverse privileged scaffolds
The synthetic pathway involves the construction of [5–7] bicyclic diene products that can be further elaborated into diverse ring systems. This methodology has been successfully applied to the synthesis of the tricyclic core structure of Pseudolaric acid F, providing a concise and efficient route to this complex natural product framework .
The development of synthetic routes to Pseudolaric acid F is significant for several reasons:
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It enables structure-activity relationship studies by facilitating the creation of derivatives
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It provides access to larger quantities of the compound than can be isolated from natural sources
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It demonstrates the feasibility of producing the compound and related structures for potential pharmaceutical applications
Comparison with Other Pseudolaric Acids
While specific biological activities of Pseudolaric acid F remain largely unexplored based on the available search results, it is valuable to compare its structure with better-studied pseudolaric acids to infer potential properties:
Pseudolaric acid B (PAB) has been extensively studied and shown to:
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Induce cell cycle arrest at G2-M transition, leading to apoptosis
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Disrupt cellular microtubule networks and inhibit mitotic spindle formation
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Inhibit tubulin polymerization in a dose-dependent manner
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Circumvent multidrug resistance mechanisms in cancer cells
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Demonstrate efficacy in inhibiting tumor growth in vivo
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Activate peroxisome proliferator-activated receptors (PPARs)
The structural similarities between Pseudolaric acid F and other members of this family suggest it may share some of these biological activities, though specific studies on Pseudolaric acid F would be necessary to confirm this hypothesis.
Research Status and Future Perspectives
Current research on Pseudolaric acid F appears to be primarily focused on synthetic approaches to its complex structure, particularly its tricyclic core . The limited information available on its biological activities suggests that this compound remains underexplored compared to other pseudolaric acids, particularly Pseudolaric acid B.
Future research directions for Pseudolaric acid F might include:
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Comprehensive biological activity screening to determine its potential therapeutic applications
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Structure-activity relationship studies to understand how its structural features contribute to any observed biological effects
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Development of more efficient synthetic routes to facilitate larger-scale production
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Investigation of its potential as a lead compound for drug development
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Comparative studies with other pseudolaric acids to understand structure-activity relationships within this family of compounds
Given the significant biological activities demonstrated by other pseudolaric acids, particularly PAB's anticancer, immunosuppressive, and anti-inflammatory properties, Pseudolaric acid F merits further investigation to determine if it shares these valuable characteristics or possesses unique bioactivities.
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